molecular formula C15H20N2O3S B5859230 3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE

3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE

Cat. No.: B5859230
M. Wt: 308.4 g/mol
InChI Key: FEHGVNBBQHALOS-UHFFFAOYSA-N
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Description

3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE is an organic compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE typically involves the following steps:

    Formation of Piperidine-1-sulfonyl Chloride: Piperidine is reacted with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.

    Amidation Reaction: The piperidine-1-sulfonyl chloride is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The benzamide moiety may also interact with other molecular targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(PIPERIDINE-1-SULFONYL)-N-(PROP-2-EN-1-YL)BENZAMIDE: vs. : The presence of the prop-2-en-1-yl group in the former provides additional reactivity and potential for further functionalization.

    This compound: vs. : The prop-2-en-1-yl group in the former offers different steric and electronic properties compared to the methyl group.

Uniqueness

The unique combination of the piperidine ring, sulfonyl group, and benzamide moiety in this compound provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h2,6-8,12H,1,3-5,9-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHGVNBBQHALOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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